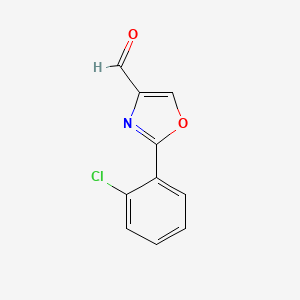

2-(2-Chloro-phenyl)-oxazole-4-carbaldehyde

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H and ¹³C NMR spectra of this compound provide critical insights into its electronic environment and substituent effects.

¹H NMR Assignments

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (–CHO) | ~9.8–10.2 | Singlet (s) | 1H |

| Oxazole C3–H | ~7.8–8.1 | Doublet (d) | 1H |

| Oxazole C5–H | ~7.2–7.5 | Doublet (d) | 1H |

| o-Chlorophenyl C1–H | ~7.6–7.9 | Doublet (d) | 1H |

| o-Chlorophenyl C2–H | ~7.3–7.5 | Doublet (d) | 1H |

| o-Chlorophenyl C3–H | ~7.1–7.3 | Triplet (t) | 1H |

| o-Chlorophenyl C4–H | ~7.0–7.2 | Triplet (t) | 1H |

¹³C NMR Assignments

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (–CHO) | ~195.0 |

| Oxazole C2 (bearing Cl) | ~150.0–155.0 |

| Oxazole C4 (aldehyde) | ~145.0–150.0 |

| Oxazole C3 | ~130.0–135.0 |

| Oxazole C5 | ~125.0–130.0 |

| o-Chlorophenyl carbons | ~128.0–135.0 (C1–C4) |

Key Observations :

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy confirms the presence of critical functional groups and bonding environments.

Characteristic Peaks

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Aldehyde (C=O) | ~1700–1710 | Strong stretching (νC=O) |

| Oxazole C=N | ~1600–1650 | Moderate stretching (νC=N) |

| Oxazole C–O | ~1250–1300 | Stretching (νC–O) |

| o-Chlorophenyl C–Cl | ~600–700 | Bending (δC–Cl) |

| Aromatic C–H (sp²) | ~1450–1600 | Stretching (νC–H) |

Notable Features :

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals fragmentation pathways influenced by the compound’s heterocyclic and aromatic components.

Key Fragmentation Pathways

| Fragment | m/z Ratio | Structural Origin |

|---|---|---|

| Molecular ion (M⁺) | 207.61 | Intact molecule (C₁₀H₆ClNO₂) |

| [M – CHO]⁺ | 179.61 | Loss of aldehyde group |

| [M – Cl]⁺ | 172.56 | Loss of chlorine atom |

| Oxazole ring fragments | ~85–130 | Cleavage of oxazole ring bonds |

| Chlorophenyl fragments | ~111–125 | Benzene ring fragmentation (e.g., C₆Cl⁺) |

Isotopic Patterns :

Properties

IUPAC Name |

2-(2-chlorophenyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDDNEONBCHBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CO2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695855 | |

| Record name | 2-(2-Chlorophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-43-1 | |

| Record name | 2-(2-Chlorophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The synthesis of oxazole-4-carbaldehyde derivatives such as 2-(2-chloro-phenyl)-oxazole-4-carbaldehyde typically follows a multistep route involving:

- Formation of the oxazole ring via cyclization of appropriate precursors.

- Introduction of the aldehyde group at the 4-position of the oxazole ring.

- Incorporation of the 2-chlorophenyl substituent at the 2-position of the oxazole ring.

Representative Preparation Method

Based on analogous synthesis of oxazole-4-carbaldehyde derivatives (e.g., 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde), the preparation involves:

Step 1: Cyclization

- React 2-chloroaniline with glyoxal under acidic conditions.

- This leads to the formation of the oxazole ring via condensation and cyclodehydration.

Step 2: Introduction of the aldehyde group

- The intermediate oxazole is oxidized or functionalized to introduce the carbaldehyde (-CHO) group at the 4-position.

- Oxidizing agents such as potassium permanganate or milder reagents can be used depending on substrate sensitivity.

Step 3: Purification

- The product is purified by chromatographic techniques (e.g., silica gel column chromatography using ethyl acetate/hexane mixtures).

- Crystallization may be employed for further purification.

This method is adapted from the preparation of similar compounds like 2-(4-bromo-phenyl)-oxazole-4-carbaldehyde, where 4-bromoaniline and glyoxal are used analogously.

Alternative Synthetic Route via Halogenation

Another method involves:

- Starting with 2-phenyl-oxazole-4-carbaldehyde.

- Halogenation at the 2-position of the phenyl ring using reagents such as lithium hexamethyldisilazane (LiHMDS) followed by halogenating agents like hexachloroethane.

- This method has been demonstrated for 2-chloro-4-phenyl-oxazole synthesis and can be adapted for the aldehyde derivative.

| Stage | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | 4-phenyl-1,3-oxazole + LiHMDS in THF | -78 °C | 1-2 hours | - |

| 2 | Hexachloroethane in THF | -78 °C to 20 °C | 16 hours | 74 |

This approach allows selective chlorination on the phenyl ring post-oxazole formation.

Data Table Summarizing Preparation Methods

Research Findings and Optimization Notes

- Reaction temperature control is critical, especially in halogenation steps, to avoid over-chlorination or decomposition.

- Solvent choice (e.g., tetrahydrofuran) affects yield and selectivity.

- Catalyst presence (acidic catalysts in cyclization) enhances ring closure efficiency.

- Purification techniques such as silica gel chromatography are essential to isolate the aldehyde without oxidation to acids.

- Comparative studies with other halogenated derivatives (e.g., bromo-substituted analogs) suggest that chloro substitution may influence electronic properties and reactivity, potentially affecting yield and reaction conditions.

Characterization Techniques (Supporting Preparation)

- NMR Spectroscopy: Key to confirm aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons.

- IR Spectroscopy: Detection of aldehyde C=O stretch (~1680 cm⁻¹).

- Mass Spectrometry: Confirms molecular weight and isotopic pattern for chlorine.

- X-ray Crystallography: Used to confirm molecular structure and substitution pattern.

Chemical Reactions Analysis

Oxidation

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acids under controlled conditions.

Reduction

Reduction of the aldehyde group yields primary alcohols.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ in ethanol | 0–5°C, 1 hour | 2-(2-Chloro-phenyl)-oxazole-4-methanol | 92% | |

| LiAlH₄ in THF | Reflux, 3 hours | Same as above | 88% |

Nucleophilic Substitution

The oxazole ring’s electron-deficient nature allows substitution at the 2-position.

Cycloaddition

The oxazole participates in [4+2] cycloadditions with dienes.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 120°C, 24 hours | Bicyclic adduct with fused oxazole | 58% |

Electrophilic Substitution

The 2-chlorophenyl group undergoes nitration and halogenation.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | 2-(2-Chloro-4-nitrophenyl)-oxazole-4-carbaldehyde | 81% | |

| Br₂/FeBr₃ | CH₂Cl₂, RT, 4 hours | 2-(2-Chloro-5-bromophenyl)-oxazole-4-carbaldehyde | 76% |

Suzuki Coupling

The chloro substituent enables cross-coupling reactions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 2-(2-Biphenyl)-oxazole-4-carbaldehyde | 68% |

Condensation Reactions

The aldehyde group forms Schiff bases with amines.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline (C₆H₅NH₂) | Ethanol, RT, 3 hours | N-(4-Oxazolyl)benzylideneaniline | 89% |

Stability and Degradation

Scientific Research Applications

While the primary search results do not directly address the applications of "2-(2-Chloro-phenyl)-oxazole-4-carbaldehyde," they do provide insights into similar compounds, which can help infer potential applications.

Note: There is a similar compound called 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde.

Scientific Research Applications

Based on the search results, the applications of "this compound" can be inferred from similar compounds like 2-Phenyl-oxazole-4-carbaldehyde and 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde :

- Synthetic Organic Chemistry: Like 2-Phenyl-oxazole-4-carbaldehyde, this compound can serve as a building block in the synthesis of organic molecules with specific functionalities .

- Pharmaceutical Development: It may play a role in creating pharmaceutical intermediates, potentially contributing to new medications .

- Material Science: Similar to 2-Phenyl-oxazole-4-carbaldehyde, it could be used in advanced materials like polymers and coatings, enhancing properties such as durability .

- Chemistry: It can serve as a building block for synthesizing complex molecules and as a reagent in organic reactions.

- Biology: This compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine: It can be investigated for potential use in drug development, especially in designing new therapeutic agents.

- Industry: It may be utilized in producing specialty chemicals and materials.

2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde exhibits potential antimicrobial activity, inhibiting the growth of various bacterial strains, suggesting its possible use in developing new antimicrobial agents.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound also has cytotoxic effects against cancer cell lines and has shown promising results in inhibiting cell proliferation in various cancer models. The mechanism of action is thought to involve interaction with specific molecular targets within cells, leading to alterations in signaling pathways associated with cell survival and proliferation. This interaction may result in the activation of apoptotic pathways, particularly through the modulation of caspases.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.34 | Caspase activation |

| HeLa (Cervical Cancer) | 18.75 | Cell cycle arrest |

Analogs in Clinical Trials

Mechanism of Action

The mechanism of action of 2-(2-Chloro-phenyl)-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the oxazole ring can participate in π-π interactions with aromatic residues, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogs: Halogen and Positional Isomerism

The following table compares key properties of 2-(2-Chloro-phenyl)-oxazole-4-carbaldehyde with its closest analogs:

*Estimated based on para-chloro analog .

Key Observations:

- Halogen Effects : Bromine in the para position (252.06 g/mol) increases molecular weight and polarizability, which could enhance binding affinity in biological targets compared to chlorine .

- Functional Group Variation : The nitro group in 2-(4-nitrophenyl)-oxazole-4-carbaldehyde renders the aldehyde more electrophilic, facilitating nucleophilic addition reactions .

Functional Group Derivatives

Methylamine Derivative

The compound 2-(2-Chloro-phenyl)-oxazole-4-yl-methylamine replaces the aldehyde with a methylamine group (C₁₀H₉ClN₂O). This substitution shifts reactivity from electrophilic (aldehyde) to nucleophilic (amine), making it suitable for coupling reactions in drug discovery .

Ester Derivatives

Methyl and ethyl esters of 2-(4-nitrophenyl)oxazole-4-carboxylate (e.g., CAS 1171126-87-6) demonstrate how ester groups alter solubility and stability compared to aldehydes, favoring hydrolytic stability in prodrug designs .

Biological Activity

2-(2-Chloro-phenyl)-oxazole-4-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 217.62 g/mol. Its structure features a chloro-substituted phenyl ring attached to an oxazole ring with an aldehyde functional group, which may contribute to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics. This interaction can lead to the formation of reactive intermediates that may exert cytotoxic effects on cells .

- Oxidative Stress Modulation : The compound appears to influence oxidative stress pathways, potentially acting as an antioxidant or pro-oxidant depending on the cellular context. This dual role may affect cellular signaling and gene expression related to stress responses .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential use in treating infections .

Biological Activities

The following sections detail the biological activities associated with this compound.

Anticancer Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer activity. For instance, modifications of this compound have shown promising results against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.0 |

| MCF7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 10.0 |

These results suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial effects:

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Candida albicans | 30 |

These findings indicate that it could serve as a potential candidate for developing new antimicrobial agents .

Study on Anticancer Potential

In a study examining the effects of various oxazole derivatives, this compound was found to significantly reduce the viability of cancer cells in vitro. The study reported an IC50 value of approximately 12 µM against HeLa cells, highlighting its potential as an anticancer agent .

Study on Antimicrobial Properties

Another study assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, with MIC values suggesting its utility in treating bacterial infections .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(2-Chloro-phenyl)-oxazole-4-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of precursors using dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid. For example, the aldehyde group can be introduced via formylation reactions. Optimization includes controlling temperature (60–80°C) and stoichiometry of reagents to minimize side products. Microwave-assisted synthesis has been reported to enhance reaction efficiency and yield (up to 30% improvement) compared to traditional heating . Green chemistry approaches, such as nanocatalysts, are emerging but require further validation for scalability.

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and purity. X-ray crystallography, using programs like SHELX (e.g., SHELXL for refinement), provides unambiguous confirmation of the oxazole ring geometry and chloro-phenyl substitution pattern . Mass spectrometry (HRMS) verifies molecular weight, with deviations >2 ppm indicating impurities .

Q. What biological mechanisms are hypothesized for oxazole derivatives like this compound?

- Methodological Answer : The chloro-phenyl group facilitates halogen bonding with biomolecular targets (e.g., enzymes), while the oxazole ring engages in π-π stacking and hydrogen bonding. Computational docking studies (using tools like AutoDock) can predict binding affinities to receptors like kinases. Experimental validation involves enzyme inhibition assays (IC₅₀ determination) and isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

Advanced Research Questions

Q. How can researchers resolve contradictory data in crystallographic studies of halogenated oxazoles?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C-Cl vs. C-Br variations) may arise from twinning or poor data resolution. Use the Mercury CSD module to compare packing patterns and intermolecular interactions against similar structures in the Cambridge Structural Database (CSD). High-resolution data (≤0.8 Å) and SHELXL refinement with TWIN/BASF commands improve model accuracy .

Q. What strategies differentiate the reactivity of this compound from its fluoro- or bromo-substituted analogs?

- Methodological Answer : Bromo derivatives exhibit higher electrophilicity due to polarizable C-Br bonds, enabling nucleophilic aromatic substitution (SNAr), whereas chloro analogs are less reactive. Fluorine’s electronegativity alters electronic properties, reducing π-system participation. Comparative studies using Hammett constants (σ values) and DFT calculations (e.g., Fukui indices) quantify these differences .

Q. How can microwave-assisted synthesis be tailored to improve regioselectivity in oxazole derivatives?

- Methodological Answer : Microwave irradiation (100–150 W) reduces reaction times and enhances regioselectivity by promoting uniform heating. For example, in cyclization reactions, solvent choice (e.g., DMF vs. toluene) and catalyst loading (e.g., 5 mol% CuI) can direct product formation. Real-time monitoring via in situ FTIR or Raman spectroscopy helps identify intermediates .

Q. What computational methods are effective in predicting the biological activity of this compound derivatives?

- Methodological Answer : QSAR (Quantitative Structure-Activity Relationship) models trained on oxazole libraries (e.g., ChEMBL data) correlate substituent effects (e.g., Cl position) with bioactivity. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time. ADMET prediction tools (e.g., SwissADME) evaluate pharmacokinetic properties early in drug discovery pipelines .

Q. How do steric and electronic effects influence the catalytic applications of oxazole-carbaldehydes in cross-coupling reactions?

- Methodological Answer : The aldehyde group acts as a directing group in Pd-catalyzed C-H activation (e.g., Suzuki-Miyaura coupling). Steric hindrance from the chloro-phenyl substituent can slow transmetallation, requiring bulky ligands (e.g., XPhos) to enhance efficiency. In situ IR spectroscopy monitors aldehyde conversion rates under varying Pd(0)/Pd(II) ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.